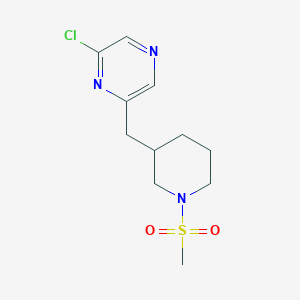

2-Chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-6-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2S/c1-18(16,17)15-4-2-3-9(8-15)5-10-6-13-7-11(12)14-10/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHRILDXEDYYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)CC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401171939 | |

| Record name | Pyrazine, 2-chloro-6-[[1-(methylsulfonyl)-3-piperidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316217-51-2 | |

| Record name | Pyrazine, 2-chloro-6-[[1-(methylsulfonyl)-3-piperidinyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316217-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-chloro-6-[[1-(methylsulfonyl)-3-piperidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s worth noting that many compounds with similar structures are often involved in various biochemical reactions, interacting with different enzymes, receptors, or proteins within the body.

Mode of Action

Compounds of similar structure are often involved in suzuki–miyaura (sm) cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

It’s worth noting that many similar compounds are involved in various biochemical pathways, often acting as intermediates in the synthesis of more complex molecules.

Pharmacokinetics

For instance, the molecular weight, polarity, and solubility can influence a compound’s absorption and distribution within the body.

Biological Activity

2-Chloro-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine is a compound with the molecular formula CHClNOS and a molecular weight of 289.78 g/mol. It has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a pyrazine ring substituted with a chlorinated and piperidine-derived moiety. The IUPAC name reflects its complex structure, which is essential for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 289.78 g/mol |

| CAS Number | 1316217-51-2 |

| Purity | Typically ≥95% |

Antitumor Activity

Research has indicated that pyrazine derivatives, including this compound, may exhibit significant antitumor properties. A study highlighted that various pyrazole derivatives showed potent inhibitory activity against key cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase . These findings suggest that the compound could be effective in targeting specific cancer pathways.

The biological activity of this compound can be attributed to its ability to interact with multiple cellular targets. For instance, it may modulate signaling pathways involved in cell proliferation and apoptosis. The presence of the piperidine moiety is particularly important as it enhances the compound's lipophilicity, potentially improving its ability to cross cellular membranes and reach intracellular targets.

Case Studies

- Anticancer Synergy : A study investigated the synergistic effects of combining pyrazole derivatives with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles significantly enhanced the cytotoxic effects of doxorubicin, suggesting a promising avenue for combination therapies .

- Inflammatory Response : Another research effort examined the anti-inflammatory properties of related pyrazole compounds, demonstrating their effectiveness in reducing inflammation markers in vitro. This highlights the potential for this compound to contribute to therapeutic strategies for inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable metabolic stability, which is essential for maintaining effective concentrations in vivo . However, comprehensive toxicological assessments are necessary to ensure safety profiles before clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Key Observations:

Piperidine vs. Heterocyclic Substituents The methylsulfonyl-piperidine group in the target compound increases polarity and metabolic stability compared to non-sulfonylated piperidine analogs (e.g., 343856-62-2) . Sulfonyl groups resist oxidative degradation, a common issue with piperidine rings . Replacement of piperidine with imidazole or pyrazole (e.g., 941294-48-0, 642459-09-4) introduces aromatic nitrogen atoms capable of hydrogen bonding, which may enhance target binding but reduce solubility .

Linker Modifications

- The methylene bridge in the target compound provides a shorter, rigid connection compared to ethoxy linkers (e.g., 2-Chloro-6-(2-(piperidin-3-yl)ethoxy)pyrazine), which may improve membrane permeability .

Functional Group Impact

Q & A

Basic Research Question

- Single-crystal X-ray diffraction (SCXRD) : Utilize SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and stereochemistry .

- Complementary methods : Pair SCXRD with FT-IR spectroscopy to confirm functional groups (e.g., sulfonyl and chloro) and HPLC for purity validation .

How can researchers assess the preliminary biological activity of this compound in cancer-related pathways?

Basic Research Question

- In vitro kinase assays : Test inhibitory activity against protein tyrosine phosphatases (PTPs) linked to cancer, using a colorimetric assay with para-nitrophenyl phosphate (pNPP) as a substrate .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values, ensuring concentrations remain below cytotoxic thresholds .

How can the compound’s inhibitory activity be optimized through structural modifications?

Advanced Research Question

- Piperidine substituent tuning : Replace methylsulfonyl with bulkier groups (e.g., trifluoromethyl) to enhance binding affinity, guided by molecular docking into PTP active sites .

- Pyrazine core diversification : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to stabilize π-π interactions with target enzymes .

What strategies address contradictory data in biological assays, such as variable IC₅₀ values across studies?

Advanced Research Question

- Assay standardization : Control variables like buffer pH, temperature, and enzyme concentration to minimize variability .

- Cross-validation : Use orthogonal methods (e.g., surface plasmon resonance for binding kinetics) to confirm inhibitory potency .

- Data normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and ensure reproducibility .

Which computational methods predict binding modes and pharmacokinetic properties of this compound?

Advanced Research Question

- Molecular dynamics (MD) simulations : Model interactions with PTP targets over 100-ns trajectories to assess binding stability .

- ADMET prediction : Use tools like SwissADME to estimate bioavailability, BBB permeability, and CYP450 inhibition risks .

How does the compound’s stability vary under different storage and experimental conditions?

Advanced Research Question

- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC-UV .

- pH-dependent stability : Test solubility and decomposition in buffers (pH 3–9) to identify optimal formulation conditions .

What in silico approaches predict metabolic pathways and potential toxic metabolites?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.